3-[3-(Trifluoromethyl)phenyl]propanoyl chloride
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]propanoyl chloride is an organic compound with the molecular formula C10H8ClF3O and a molecular weight of 236.62 g/mol . It is a derivative of propanoyl chloride, where the phenyl ring is substituted with a trifluoromethyl group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]propanoyl chloride typically involves the reaction of 3-(Trifluoromethyl)benzene with propanoyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]propanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]propanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenylpropanoic acid
Uniqueness
3-[3-(Trifluoromethyl)phenyl]propanoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in various chemical syntheses and applications .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c11-9(15)5-4-7-2-1-3-8(6-7)10(12,13)14/h1-3,6H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHBDZQPZJLAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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